Niphimycin
CAS No.: 12676-71-0
Cat. No.: VC0224882
Molecular Formula: C59H103N3O18
Molecular Weight: 1142.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12676-71-0 |
|---|---|
| Molecular Formula | C59H103N3O18 |
| Molecular Weight | 1142.5 g/mol |
| IUPAC Name | 3-oxo-3-[[(10E,12E,15R,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E,2S,4S)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid |
| Standard InChI | InChI=1S/C59H103N3O18/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43(78-54(74)32-53(72)73)29-44-30-51(70)56(75)59(77,80-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(76)79-55/h10-11,15-16,19-21,24,34-52,55-56,63-71,75,77H,12-14,17-18,22-23,25-33H2,1-9H3,(H,72,73)(H3,60,61,62)/b11-10+,19-15+,20-16+,24-21+/t34-,35?,36?,37?,38-,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,55-,56?,59?/m0/s1 |
| Standard InChI Key | VAYOSPAPALLOIO-WBWCZIISSA-N |
| Isomeric SMILES | CC1CCC(C(C(CC(C(/C=C/C(C(C(=O)O[C@@H](C(/C=C/C=C/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)[C@@H](C)C[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |
| Canonical SMILES | CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
Introduction
Chemical Structure and Properties
Niphimycin belongs to the macrolide family of antibiotics, specifically classified as a guanidylpolyol macrolide. Its complex molecular structure contributes to its distinctive biological properties and mode of action.
Molecular Composition
Niphimycin E, one of the characterized variants, has a molecular formula of C62H105N3O21 with a molecular weight of 1228.5046 . The molecule possesses 22 defined stereocenters and 1 E/Z center, contributing to its complex three-dimensional structure . This complexity is reflected in its extensive SMILES notation and InChI identifier, which precisely define its structural configuration .
Structural Features
A distinguishing characteristic of niphimycin is the presence of an N-methyl-N′′-alkylguanidinium moiety, which plays a crucial role in its biological activity . Structure-activity relationship studies have demonstrated that this functional group is essential for the compound's antifungal properties . The molecule also contains a macrolide ring structure with multiple hydroxyl groups, contributing to its classification as a "polyol" compound.
Niphimycin Analogs
Several niphimycin analogs have been identified and characterized, including:
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Niphimycin C: Isolated from Streptomyces yongxingensis sp. nov., with significant activity against banana Fusarium wilt
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Niphimycin E: Fully characterized with absolute stereochemistry
Discovery and Production
Producing Organisms
Niphimycin was first isolated in 1967 from Streptomyces hygroscopius B-255 . More recently, a novel strain, Streptomyces yongxingensis sp. nov. (JCM 34965), isolated from a marine soft coral, was found to produce niphimycin C . This discovery highlights the potential of marine microorganisms as sources of bioactive compounds.
The producing strains have been characterized based on their morphological and physiological properties. For instance, strains DSM4137 and DSM3816 have been described as having grey aerial mycelium with spiral spore chains and warty spore surfaces . These strains differ in their ability to produce various niphimycin analogs and related compounds.
Production Yields
The production of niphimycin and its analogs varies by strain. As shown in the table below, different strains produce different spectra of compounds:
| Strain | Niphimycin (mg/liter) | Amycin A (mg/liter) | Amycin B (mg/liter) | Other compounds |
|---|---|---|---|---|
| DSM4137 | 100 | - | - | Elaiophylin (1,700 mg/liter) |
| DSM3816 | 175 | 250 | 6 | Nigericin (100 mg/liter), Elaiophylin (1,200 mg/liter) |
This data demonstrates the metabolic diversity among niphimycin-producing Streptomyces strains .
Biological Activities
Antimicrobial Spectrum
Niphimycin exhibits broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive bacteria, filamentous fungi, and yeasts . Its effectiveness varies depending on the target organism.
The antimicrobial activity of niphimycin has been quantified through minimum inhibitory concentration (MIC) measurements against various organisms. The table below presents examples of its activity spectrum:
| Organism | MIC (μg/ml) |
|---|---|
| Trichophyton mentagrophytes | 3.91 |
| Trichophyton rubrum | 3.91 |
| Microsporum canis | 1.95 |
| Candida albicans | 3.91 |
| Aspergillus niger | 1.95 |
| Staphylococcus aureus | 3.13 |
| Streptococcus pyogenes | 6.25 |
These values indicate potent activity particularly against dermatophytes and pathogenic yeasts .
Antifungal Activity Against Plant Pathogens
Niphimycin C has demonstrated remarkable activity against Fusarium oxysporum f. sp. cubense Tropical Race 4 (Foc TR4), a devastating pathogen causing banana Fusarium wilt . This fungus represents a significant threat to global banana production, with few effective control measures currently available.
Studies have shown that niphimycin C exhibits strong antifungal activity against Foc TR4 with an EC50 value of 1.20 μg/mL . It significantly inhibits both mycelial growth and spore germination of this pathogen . Additionally, niphimycin C has demonstrated broad-spectrum activity against 12 tested phytopathogenic fungi, suggesting its potential application against multiple crop diseases .
Mechanism of Action
Membrane Disruption
Unlike amphotericin B, which targets ergosterol in fungal cell membranes, niphimycin disrupts plasma membranes by directly interacting with phospholipids such as phosphatidylcholine (PC) . This direct interaction leads to increased membrane permeability, resulting in leakage of cellular contents.
Experimental studies have shown that niphimycin induces efflux of potassium ions and UV-absorbing materials (such as nucleotides) from fungal cells more effectively than amphotericin B at comparable concentrations . The addition of phosphatidylcholine can provide protection against niphimycin-induced growth inhibition, further supporting its interaction with membrane phospholipids .
Mitochondrial Targeting
Recent research on niphimycin C has revealed that it causes functional loss of mitochondria and metabolic disorders in Foc TR4 cells . Specifically, it reduces the activities of key enzymes involved in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) . This disruption of energy metabolism contributes to its fungicidal effect.
The combined action of membrane disruption, oxidative stress induction, and mitochondrial dysfunction results in a synergistic antifungal effect, making niphimycin highly effective against various fungal pathogens .
Structure-Activity Relationship
Structure-activity relationship studies have provided insights into the structural elements essential for niphimycin's biological activity.
Role of Guanidinium Moiety
Research has demonstrated that the N-methyl-N′′-alkylguanidinium moiety is required for niphimycin's antifungal activity . Synthetic derivatives containing this functional group along with a hydrophobic structure (particularly a C16 alkyl group) exhibited antifungal activity profiles similar to niphimycin, albeit with higher MIC values .
Agricultural Applications
Control of Banana Fusarium Wilt
Banana Fusarium wilt, particularly that caused by Foc TR4, represents a serious threat to global banana production . The disease is difficult to control with current methods, making the discovery of effective fungicides a priority.
Niphimycin C has shown promise as an agrochemical fungicide for controlling this disease. In pot experiments, niphimycin C treatment reduced disease indices in banana plantlets and inhibited the infection of Foc TR4 in roots . These results suggest that niphimycin C could be developed into an effective fungicide for managing banana Fusarium wilt.
Current Research and Future Perspectives
Ongoing Studies
Current research on niphimycin focuses on several areas:
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Further elucidation of its mechanism of action at the molecular level
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Development of formulations suitable for agricultural application
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Structure-activity relationship studies to identify more potent and selective derivatives
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Evaluation of its efficacy against additional plant pathogens
Future Research Directions
Future research may explore:
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The potential of niphimycin and its derivatives for medical applications, particularly against fungal infections resistant to current therapies
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Sustainable production methods to increase yields and reduce costs
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Combination strategies with other antifungal agents to enhance efficacy and reduce the risk of resistance development
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Safety profiles for both agricultural and potential medical applications
Challenges and Opportunities
While niphimycin shows promise as an agricultural fungicide, several challenges must be addressed before widespread application:
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Optimization of production methods to increase yields
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Development of stable formulations with appropriate delivery systems
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Comprehensive safety and environmental impact assessments
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Evaluation of potential resistance development in target pathogens
Nevertheless, the unique properties of niphimycin, particularly its distinct mechanism of action compared to conventional fungicides, present significant opportunities for addressing current challenges in crop protection.
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